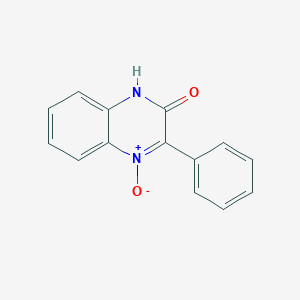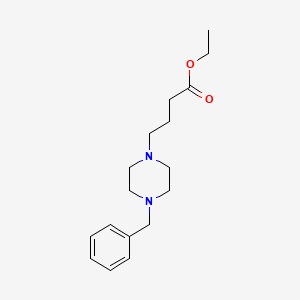
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate typically involves the esterification of 4-(phenylmethyl)-1-piperazinebutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-(phenylmethyl)-1-piperazinebutanoic acid and ethanol.
Reduction: 4-(phenylmethyl)-1-piperazinebutanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to the presence of the piperazine ring, it is investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: It is used in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(phenylmethyl)-1-piperazinebutanoate largely depends on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes in the body, potentially leading to pharmacological effects. The ester group may also undergo hydrolysis in vivo, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 4-(phenylmethyl)-1-piperazinebutanoate can be compared with other similar compounds such as:
Ethyl 4-(phenylmethyl)-1-piperazineacetate: Similar structure but with a shorter carbon chain.
Ethyl 4-(phenylmethyl)-1-piperazinepropanoate: Similar structure but with a different carbon chain length.
Mthis compound: Similar structure but with a different ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications due to variations in their molecular structures.
Propiedades
Número CAS |
184042-65-7 |
|---|---|
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-17(20)9-6-10-18-11-13-19(14-12-18)15-16-7-4-3-5-8-16/h3-5,7-8H,2,6,9-15H2,1H3 |
Clave InChI |
FWXQTSXQDAUBJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


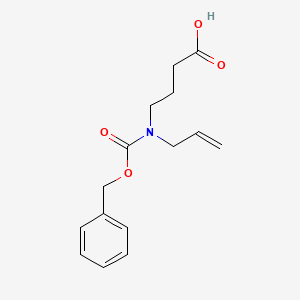
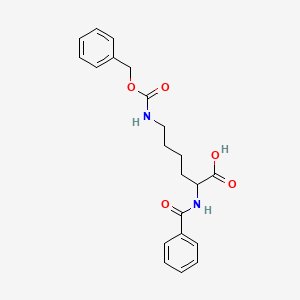
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
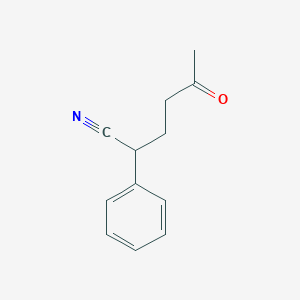

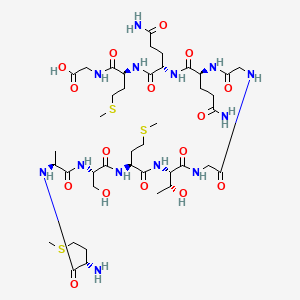
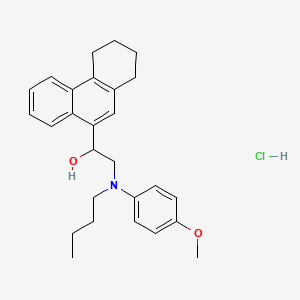
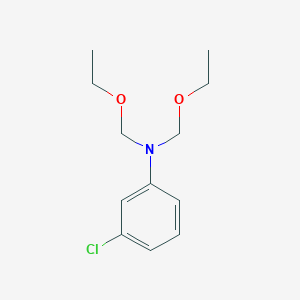
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
